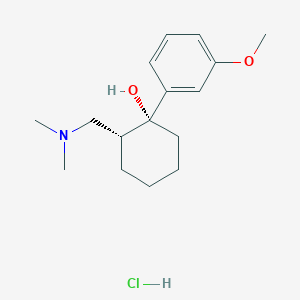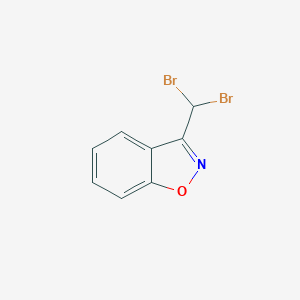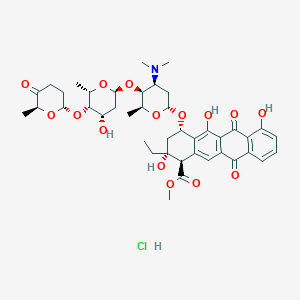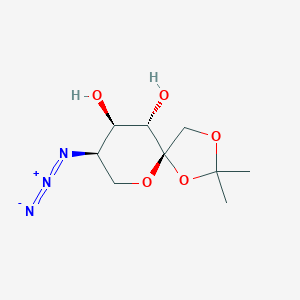
Chlorhydrate de tramadol
Vue d'ensemble
Description
Le chlorhydrate de Tramadol est un analgésique opioïde synthétique à action centrale utilisé pour traiter les douleurs modérées à modérément sévères. Il est structurellement similaire à la codéine et à la morphine et est connu pour son double mécanisme d'action, qui comprend à la fois la liaison aux récepteurs opioïdes et l'inhibition de la recapture de la norépinéphrine et de la sérotonine .
Applications De Recherche Scientifique
Tramadol Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of opioid receptor binding and synthetic methodologies.
Biology: Investigated for its effects on neurotransmitter systems and pain pathways.
Medicine: Extensively studied for its analgesic properties and potential use in pain management protocols.
Industry: Used in the development of new analgesic formulations and drug delivery systems .
Mécanisme D'action
Tramadol Hydrochloride exerts its effects through two primary mechanisms:
Opioid Receptor Binding: Tramadol and its active metabolite, O-desmethyltramadol, bind to the μ-opioid receptor, leading to analgesic effects.
Inhibition of Norepinephrine and Serotonin Reuptake: Tramadol inhibits the reuptake of these neurotransmitters, enhancing their levels in the synaptic cleft and contributing to pain relief
Similar Compounds:
Codeine: Another opioid analgesic with similar pain-relieving properties but a different metabolic pathway.
Morphine: A more potent opioid analgesic with a higher risk of addiction and side effects.
Gabapentin: An anticonvulsant with pain-relieving effects, used for neuropathic pain
Uniqueness of Tramadol Hydrochloride: Tramadol Hydrochloride is unique due to its dual mechanism of action, which combines opioid receptor binding with inhibition of norepinephrine and serotonin reuptake. This dual action makes it effective for a broader range of pain conditions, including both nociceptive and neuropathic pain .
Analyse Biochimique
Biochemical Properties
Tramadol hydrochloride interacts with mu opioid receptors, and its M1 metabolite, produced by liver O-demethylation, shows a higher affinity for opioid receptors than the parent drug .
Cellular Effects
Tramadol hydrochloride has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to ameliorate behavioural, biochemical, mitochondrial and histological alterations in ICV-STZ-induced sporadic dementia of Alzheimer’s type in rats .
Molecular Mechanism
The molecular mechanism of action of Tramadol hydrochloride involves its dual action as an opioid μ1 receptor agonist and a monoamine reuptake inhibitor . These actions make Tramadol hydrochloride effective for complicated pain associated with neuropathic disorders.
Temporal Effects in Laboratory Settings
In laboratory settings, Tramadol hydrochloride has been observed to have long-term effects on cellular function. For example, it has been found to significantly attenuate behavioral, biochemical, mitochondrial and histological alterations in ICV-STZ-treated rats .
Dosage Effects in Animal Models
The effects of Tramadol hydrochloride vary with different dosages in animal models. For instance, it has been found to have neuroprotective potential at low (5 mg/kg) and intermediate (10 mg/kg) doses .
Metabolic Pathways
Tramadol hydrochloride is involved in metabolic pathways that include liver O-demethylation . This process produces the M1 metabolite of Tramadol hydrochloride, which has a higher affinity for opioid receptors than the parent drug .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Le chlorhydrate de Tramadol est synthétisé par un processus en plusieurs étapes. L'intermédiaire clé, le 2-[(diméthylamino)méthyl]-1-(3-méthoxyphényl)cyclohexanol, est préparé en faisant réagir la cyclohexanone avec le bromure de 3-méthoxyphénylmagnésium, suivi d'une amination réductrice avec de la diméthylamine . La dernière étape implique la réaction de l'intermédiaire avec de l'acide chlorhydrique pour former le this compound .
Méthodes de production industrielle : La production industrielle du this compound implique généralement l'utilisation de réactifs et de solvants de haute pureté pour garantir la qualité et le rendement du produit final. Le processus est optimisé pour la production à grande échelle, avec un contrôle minutieux des conditions réactionnelles telles que la température, la pression et le pH .
Analyse Des Réactions Chimiques
Types de réactions : Le chlorhydrate de Tramadol subit plusieurs types de réactions chimiques, notamment:
Oxydation : Le Tramadol peut être oxydé pour former des dérivés N-oxydes.
Réduction : La réduction du Tramadol peut conduire à la formation d'amines secondaires.
Substitution : Le Tramadol peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe diméthylamino
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.
Substitution : Des nucléophiles comme les halogénoalcanes et les chlorures d'acyle sont employés dans les réactions de substitution
Principaux produits :
Oxydation : Dérivés N-oxydes.
Réduction : Amines secondaires.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé
4. Applications de la recherche scientifique
Le this compound a un large éventail d'applications en recherche scientifique :
Chimie : Utilisé comme composé modèle dans des études de liaison aux récepteurs opioïdes et de méthodologies de synthèse.
Biologie : Étudié pour ses effets sur les systèmes neurotransmetteurs et les voies de la douleur.
Médecine : Étudié de manière approfondie pour ses propriétés analgésiques et son utilisation potentielle dans les protocoles de gestion de la douleur.
Industrie : Utilisé dans le développement de nouvelles formulations analgésiques et de systèmes d'administration de médicaments .
5. Mécanisme d'action
Le this compound exerce ses effets par deux mécanismes principaux :
Liaison aux récepteurs opioïdes : Le Tramadol et son métabolite actif, l'O-desméthyltramadol, se lient au récepteur μ-opioïde, entraînant des effets analgésiques.
Inhibition de la recapture de la norépinéphrine et de la sérotonine : Le Tramadol inhibe la recapture de ces neurotransmetteurs, augmentant leur concentration dans la fente synaptique et contribuant au soulagement de la douleur
Composés similaires :
Codéine : Un autre analgésique opioïde ayant des propriétés analgésiques similaires mais une voie métabolique différente.
Morphine : Un analgésique opioïde plus puissant présentant un risque plus élevé de dépendance et d'effets secondaires.
Gabapentine : Un anticonvulsivant ayant des effets analgésiques, utilisé pour la douleur neuropathique
Unicité du this compound : Le this compound est unique en raison de son double mécanisme d'action, qui combine la liaison aux récepteurs opioïdes avec l'inhibition de la recapture de la norépinéphrine et de la sérotonine. Cette double action le rend efficace pour un éventail plus large de conditions douloureuses, y compris la douleur nociceptive et la douleur neuropathique .
Propriétés
IUPAC Name |
(1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.ClH/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3;/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3;1H/t14-,16+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKXEPBICJTCRU-XMZRARIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023691, DTXSID60933340 | |
| Record name | Tramadol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60933340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36282-47-0, 148229-78-1, 22204-88-2 | |
| Record name | Tramadol hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36282-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tramadol hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036282470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tramadol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60933340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-(±)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.122 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CIS-(±) -2-[ (DIMETHYLAMINO) METHYL]-1- (METHOXYPHENYL)CYCLOHEXANOL HYDROCHLORIDE AMINO] ETHYL] -1,2 -BENZENDIOL HYDROCHLORIDE. | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRAMADOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N7R477WCK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-Methylbenzo[d]isoxazole](/img/structure/B15219.png)




![[(4E,6Z,8R,9R,10E,12R,13S,14R,16S,17R)-13-Hydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B15232.png)


